2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride, also known as 2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine dihydrochloride, is a chemical compound with significant relevance in pharmaceutical chemistry. This compound is classified as an impurity reference material, particularly in the context of ulcus therapeutics, and it is recognized for its potential applications in drug development and toxicology studies. The compound has a molecular formula of C7H13N3S·2HCl and a molecular weight of approximately 333.09 g/mol .
The compound is sourced from various chemical suppliers and is produced under strict guidelines to ensure compliance with international standards such as ISO 17025, which pertains to the competence of reference standard manufacturers. It is categorized under impurity reference materials, which are essential for analytical purposes in pharmaceutical research . The compound's CAS number is 38603-73-5, and it falls under the category of intermediate impurities used in the synthesis of pharmaceuticals .
The synthesis of 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves:
The detailed synthetic pathway may involve functional group transformations that are common in organic synthesis, particularly in creating amines from imidazole derivatives .
The molecular structure of 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride can be represented using various chemical notation systems:
Br.Br.Cc1[nH]cnc1CSCCN
InChI=1S/C7H13N3S.2BrH/c1-6-7(10-5-9-6)4-11-3-2-8,,2*1H,/h5H,2-4,8H2,1H3,(H,9,10)
The structure features a five-membered imidazole ring attached to an ethylamine chain, which contributes to its biological activity .
The compound can participate in various chemical reactions typical of amines and imidazole derivatives:
These reactions are significant for modifying the compound for various pharmaceutical applications .
The mechanism of action for 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride is primarily associated with its role as a pharmacological agent in ulcus treatment. While specific detailed mechanisms may vary based on its application:
Further pharmacological studies are required to elucidate the precise mechanisms at play .
The physical and chemical properties of 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride include:
Property | Value |
---|---|
Molecular Formula | C7H13N3S·2HCl |
Molecular Weight | 333.09 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Storage Temperature | +5°C |
These properties indicate that the compound should be handled with care due to its potential reactivity and should be stored under specified conditions to maintain stability .
The primary applications of 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride include:
The core synthetic strategy for 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride hinges on regioselective functionalization of 5-methyl-1H-imidazole precursors. The 4-position of the imidazole ring is less nucleophilic than the 1- or 3-positions, necessitating protective group strategies or activation steps. A common approach involves N-protection of 5-methylimidazole with groups like tert-butoxycarbonyl (Boc), followed by lithiation at the 4-position using n-butyllithium at –78°C. The lithiated intermediate undergoes nucleophilic attack on electrophiles such as 2-bromoacetonitrile or N-Boc-2-bromoethylamine. Subsequent deprotection and reduction (if nitrile intermediates are used) yield the target amine. Regioselectivity challenges arise due to the tautomeric equilibrium of imidazole; thus, cryogenic conditions and anhydrous solvents (THF or diethyl ether) are critical for achieving >85% 4-substitution [1] [4].
Alternative pathways employ carbonyl-based transformations for amine installation. One method involves condensation of 4-(2-oxoethyl)-5-methylimidazole with hydroxylamine to form an oxime, followed by catalytic hydrogenation (Pd/C, H₂) to the primary amine. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol is also effective but requires pH control (pH 6–7) to minimize by-products. For higher yields, Curtius rearrangement is utilized: 4-(2-carboxyethyl)-5-methylimidazole is treated with diphenylphosphoryl azide (DPPA) to form an acyl azide, which rearranges to the isocyanate and hydrolyzes to the amine. This method achieves 90–92% purity but demands rigorous exclusion of moisture [1] [7].
Table 1: Key Synthetic Routes for Amine Installation
Method | Key Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Nucleophilic Alkylation | n-BuLi, Boc₂O, BrCH₂CH₂NBoc | 78 | 85 |
Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 82 | 90 |
Curtius Rearrangement | DPPA, Toluene, H₂O | 75 | 92 |
Conversion of the free base to the hydrochloride salt is critical for stability and crystallinity. The free base (2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine) is dissolved in anhydrous ethanol or THF at 50–60°C and treated with stoichiometric HCl gas. Slow cooling to 4°C induces crystallization, yielding needle-like crystals. Optimal solvent mixtures include ethanol:ethyl acetate (3:1 v/v), which reduces oiling-out. Critical parameters:
Residual impurities (unreacted precursors or regioisomers) necessitate chromatographic purification. Reversed-phase C18 silica is preferred, with mobile phases of 10–20 mM ammonium acetate (pH 5.0) and acetonitrile (5–30% gradient). For ion-exchange chromatography, Dowex 50WX4 resin eluted with 0.5 M HCl effectively separates the target from 2-methylhistamine isomers. Analytical QC requires HPLC with UV detection at 210 nm, where the hydrochloride salt exhibits ≥99.5% purity and ≤0.1% residual solvent levels [1].
Industrial synthesis prioritizes solvents with low environmental footprint. N-Methyl-2-pyrrolidone (NMP) and cyclopentyl methyl ether (CPME) replace carcinogenic dipolar aprotic solvents like DMF. Water is used for hydrolysis steps, reducing VOC emissions by 40%. Continuous-flow reactors enable solvent recycling: A mixture of ethylene glycol and water (1:1) serves as a reusable reaction medium for decarboxylation, achieving 98% solvent recovery. Life-cycle assessments confirm reductions in E-factor (waste-to-product ratio) from 32 to 11 [6].
Table 2: Solvent Sustainability Metrics
Solvent | BoiMed Score | Global Warming Potential | Reusability (%) |
---|---|---|---|
DMF | 4.1 | High | 30 |
CPME | 6.5 | Low | 95 |
NMP | 5.8 | Moderate | 90 |
Traditional imidazole synthesis relies on metal catalysts (e.g., CuI for Ullmann coupling), generating heavy-metal waste. Recent advances utilize organocatalytic methods: 5-methylimidazole is assembled via Debus-Radziszewski reaction, where glyoxal, ammonia, and acetylacetaldehyde condense in acetic acid without metals. Photocatalysis (BODIPY cages) enables decarboxylation of histidine derivatives under visible light, yielding 4-methylhistamine precursors at 50% energy savings. Continuous processes in microreactors further enhance efficiency, achieving 85% conversion with residence times of <10 minutes [3] [6] [9].
Table 3: Metal-Free Heterocyclic Assembly Techniques
Method | Catalyst | Temperature (°C) | Conversion (%) |
---|---|---|---|
Debus-Radziszewski | Acetic Acid | 80 | 92 |
Photocatalytic Decarboxylation | BODIPY, 560 nm LED | 25 | 88 |
Continuous Microreactor | None | 120 | 85 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7